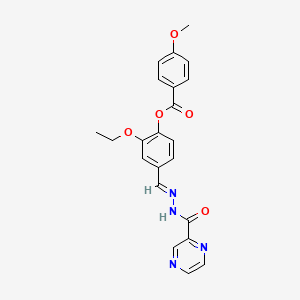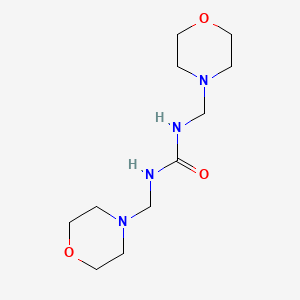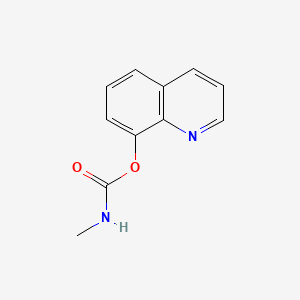
2-Ethoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 4-methoxybenzoate: is a fascinating compound with a complex structure. It falls within the class of aryl compounds and has the molecular formula C₂₂H₂₀N₄O₅. Its molecular weight is approximately 420.41 g/mol .
Vorbereitungsmethoden
Industrial Production Methods: Industrial-scale production methods for this compound remain proprietary. academic research often informs industrial processes, and the Suzuki–Miyaura coupling could be a key step.
Analyse Chemischer Reaktionen
Reactivity: This compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reactivity depends on the functional groups present. For instance:
Oxidation: Oxidative processes may lead to the formation of new bonds.
Reduction: Reduction reactions could modify the compound’s functional groups.
Substitution: Substitution reactions may replace specific atoms or groups.
Common Reagents and Conditions: Common reagents include palladium catalysts, boron reagents (such as organotrifluoroborates), and appropriate solvents. Reaction conditions are typically mild, making the Suzuki–Miyaura coupling attractive for functional group-tolerant transformations.
Major Products: The major products formed during these reactions would depend on the specific reaction conditions and the substituents on the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers explore this compound’s reactivity, stability, and potential applications in organic synthesis. Its unique structure may lead to novel reactions.
Biology and Medicine:
Industry: In industry, this compound could serve as a starting material for the synthesis of more complex molecules.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains elusive. Further research is needed to understand its interactions with biological targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Comparing this compound with structurally related analogs can highlight its uniqueness. Unfortunately, without specific examples, I cannot provide a direct comparison. exploring related pyrazine-based compounds may reveal interesting insights.
Eigenschaften
CAS-Nummer |
769148-90-5 |
|---|---|
Molekularformel |
C22H20N4O5 |
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
[2-ethoxy-4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H20N4O5/c1-3-30-20-12-15(13-25-26-21(27)18-14-23-10-11-24-18)4-9-19(20)31-22(28)16-5-7-17(29-2)8-6-16/h4-14H,3H2,1-2H3,(H,26,27)/b25-13+ |
InChI-Schlüssel |
SBBMGHLBPBULDF-DHRITJCHSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=NC=CN=C2)OC(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=NC=CN=C2)OC(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011826.png)

![N-(2,4-Dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12011830.png)


![3-{4-(4-bromophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12011837.png)


![2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12011843.png)
![[4-bromo-2-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12011847.png)


![1-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]naphthalen-2-ol](/img/structure/B12011877.png)
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011885.png)
